LorcaserinSulfamate
Description
Historical Context of Serotonin (B10506) Receptor Agonists in Chemical Biology and Drug Discovery
The exploration of serotonin (5-hydroxytryptamine, 5-HT) receptor agonists has been a significant area of research in chemical biology and drug discovery for decades. Serotonin, a crucial neurotransmitter, influences a wide array of physiological functions, including mood, appetite, sleep, and gastrointestinal motility, through its diverse family of receptors, comprising at least 14 subtypes classified into seven families nih.govacs.org. The mid-20th century marked the beginning of efforts to understand serotonin's roles, initially using non-selective agents. However, the development of sophisticated pharmacological assays and advancements in chemical synthesis allowed for the characterization of individual receptor subtypes, paving the way for the creation of highly selective agonists and antagonists nih.govontosight.ai. This progress has been instrumental in deciphering the complex serotonergic system and developing targeted therapeutics for various neurological and psychiatric conditions, such as depression and anxiety mdpi.com.
Overview of Lorcaserin (B1675133) as a Selective 5-HT2C Receptor Agonist for Research Applications
Lorcaserin is a synthetic compound designed as a selective agonist for the serotonin 5-HT2C receptor drugbank.comacs.org. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions like the hypothalamus, which are critical for regulating appetite and mood hyphadiscovery.comwvu.edu. The development of lorcaserin was driven by the potential of modulating 5-HT2C receptor activity to influence satiety and reduce food intake, addressing the need for effective weight management strategies acs.orgmdpi.com.
In research settings, lorcaserin serves as a valuable pharmacological tool due to its high affinity and selectivity for the 5-HT2C receptor nih.govnih.gov. Its binding affinity for the 5-HT2C receptor is significantly greater than for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, as well as other neurotransmitter receptors fda.govresearchgate.netpsu.edufrontiersin.org. This selectivity allows researchers to investigate the specific functions and signaling pathways mediated by the 5-HT2C receptor in isolation, providing crucial insights into neurobiological circuits involved in feeding behavior, mood regulation, and other physiological processes nih.govnih.gov.
Receptor Binding Profile of Lorcaserin
Lorcaserin's pharmacological profile is characterized by its pronounced selectivity for the 5-HT2C receptor. This selectivity is crucial for its utility as a research tool, enabling the study of 5-HT2C receptor-mediated effects with minimal interference from other receptor systems.
| Receptor Subtype | Affinity (Ki, nM) |
| 5-HT2C | < 10 |
| 5-HT2B | > 1000 |
| 5-HT2A | > 1000 |
| 5-HT1A | > 1000 |
| Other Receptors | > 10,000 |
Note: Specific Ki values can vary slightly between different assay conditions and reporting studies. Data indicates high affinity for 5-HT2C receptors, with significantly lower affinity for 5-HT2A and 5-HT2B receptors, and negligible binding to other receptor classes nih.govfda.govpsu.edufrontiersin.org.
Significance of Lorcaserin Sulfamate (B1201201) as a Primary Circulating Metabolite in Research Investigations
Upon administration, lorcaserin undergoes extensive metabolism within the body, primarily through sulfation, leading to the formation of lorcaserin sulfamate drugbank.comucm.esnih.gov. Lorcaserin sulfamate, also identified as lorcaserin metabolite M1, is recognized as a primary circulating metabolite, meaning it is present in significant concentrations in the bloodstream following lorcaserin exposure wvu.edufda.govucm.esnih.govtandfonline.com.
The detection and quantification of lorcaserin sulfamate are vital for pharmacokinetic (PK) studies, offering essential data on the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound, lorcaserin wvu.edu. Researchers utilize lorcaserin sulfamate levels as a biomarker to assess drug exposure and monitor the metabolic fate of lorcaserin psu.edu. While lorcaserin sulfamate is a major metabolite, in vitro studies generally indicate that it possesses minimal to no significant pharmacological activity at the 5-HT2C receptor compared to lorcaserin itself drugbank.com. This suggests its primary significance in research lies in its role as a quantifiable marker of lorcaserin metabolism. The development of sensitive bioanalytical methods for detecting lorcaserin sulfamate in biological samples is therefore fundamental for comprehensive drug disposition studies in research settings frontiersin.org.
Compound List
Lorcaserin
Lorcaserin Sulfamate (Lorcaserin N-sulfamate, M1)
Serotonin (5-Hydroxytryptamine, 5-HT)
5-HT2C Receptor
5-HT2A Receptor
5-HT2B Receptor
5-HT1A Receptor
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid |
InChI |
InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16) |
InChI Key |
YZUNJIOOIHWHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Lorcaserin
Established Synthetic Routes for Lorcaserin (B1675133) Synthesis in Academic Research
The construction of the 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine core of Lorcaserin is a key challenge in its synthesis. Researchers have explored several reliable routes, primarily focusing on efficient ways to form the seven-membered azepine ring.
The intramolecular Heck reaction, a powerful tool for forming carbon-carbon bonds, has been successfully applied to the synthesis of the 3-benzazepine core. acs.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule. acs.org
A general synthesis begins with a phenethylamine (B48288) precursor. acs.org The synthetic sequence involves several key steps:
Protection: The amine group of the phenethylamine is protected, for example, as a trifluoroacetamide.
Iodination: An iodine atom is introduced onto the aromatic ring using reagents like bis(pyridine)iodonium(I) tetrafluoroborate.
Allylation: An allyl group is attached to the nitrogen atom, creating the necessary alkene functionality for the Heck reaction.
Cyclization: The resulting precursor is treated with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with a phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃) and a base. This triggers the intramolecular Heck reaction, where the palladium catalyst facilitates the coupling of the aryl iodide and the allyl group, forming the benzazepine ring. acs.org The cyclized product is typically formed in yields ranging from 50-80%. acs.org
This method is valued for its reliability in forming the cyclic system, although it requires careful preparation of the Heck precursor. acs.orgchim.it
Friedel-Crafts reactions represent a more classical and widely used approach for the synthesis of Lorcaserin's benzazepine core. wikipedia.orgrsc.org This method relies on an intramolecular electrophilic aromatic substitution to form the seven-membered ring. Several variations of this pathway have been reported.
One common route involves the reaction of a substituted phenethylamine with 2-chloropropionyl chloride to form a chloroamide intermediate. acs.org This intermediate can then undergo cyclization via two primary pathways:
Amine Cyclization: The chloroamide is first reduced to a chloroamine derivative using a reducing agent like lithium aluminum hydride (LAH). This chloroamine is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), often in a solventless melt, to catalyze the intramolecular Friedel-Crafts alkylation, yielding the benzazepine ring. acs.org
Amide Cyclization (followed by reduction): Alternatively, the chloroamide can first undergo a Friedel-Crafts acylation to form a benzazepinone (B8055114) intermediate. This ketone is then reduced, for instance with borane (B79455) (BH₃), to afford the final benzazepine structure. acs.org Analysis of these pathways has shown that the amine cyclization route is often preferred due to better yields and purity. acs.org
Another established Friedel-Crafts strategy involves the N-alkylation of 2-(4-chlorophenyl)ethanamine with allyl bromide, followed by deprotection and subsequent intramolecular Friedel-Crafts alkylation to furnish the racemic Lorcaserin core. acs.orgacs.org This approach is noted for its scalability. acs.org
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | N-protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protect the primary amine to prevent side reactions. |
| 2 | N-alkylation | Allyl bromide | Introduce the allyl group required for cyclization. |
| 3 | Deprotection | Acidic conditions | Remove the Boc protecting group to free the secondary amine. |
| 4 | Intramolecular Friedel-Crafts Alkylation | Lewis acid (e.g., AlCl₃) | Cyclize the intermediate to form the benzazepine ring. |
| 5 | Chiral Resolution | L-(+)-tartaric acid | Separate the (R)-enantiomer from the racemic mixture. |
| 6 | Salification | HCl | Form the hydrochloride salt for stability and formulation. |
Enantioselective Synthesis of (R)-Lorcaserin for Stereochemical and Pharmacological Analysis
The pharmacological activity of Lorcaserin resides exclusively in the (R)-enantiomer. Therefore, methods to directly synthesize this specific stereoisomer are of high importance. Enantioselective synthesis avoids the need for chiral resolution of a racemic mixture, which can be inefficient as it discards half of the synthesized material unless the unwanted enantiomer can be racemized and recycled. nih.gov
Several strategies for the enantioselective synthesis of (R)-Lorcaserin have been reported:
Synthesis from a Chiral Precursor: One direct approach begins with an enantiomerically pure starting material. For example, the synthesis can start with (R)-2-(3-chlorophenyl)propan-1-amine. nih.govresearchgate.net This chiral amine is acylated with chloroacetyl chloride, followed by borane reduction and an aluminum chloride-catalyzed cyclization to yield enantiopure (R)-Lorcaserin. nih.gov
Hydrolytic Kinetic Resolution: A different strategy employs enzymatic resolution to create the necessary chiral intermediate. A simple and efficient enantioselective synthesis has been developed starting from the readily available 3-chlorostyrene (B1584043) oxide. rsc.org This method uses hydrolytic kinetic resolution as the key step to establish the required chirality early in the synthetic pathway. rsc.org
| Strategy | Starting Material | Key Chiral Step | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | (R)-2-(3-chlorophenyl)propan-1-amine | Use of an enantiomerically pure starting material. | nih.govresearchgate.net |
| Kinetic Resolution | 3-chlorostyrene oxide | Hydrolytic kinetic resolution (HKR). | rsc.org |
Exploration of Chemical Modifications and Analog Synthesis for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For Lorcaserin, SAR studies were instrumental in identifying a compound with high potency and selectivity for the serotonin (B10506) 5-HT₂C receptor over the closely related 5-HT₂A and 5-HT₂B receptors. acs.orgnih.gov
The discovery of Lorcaserin emerged from the synthesis and evaluation of a series of 3-benzazepine analogs. nih.gov Key findings from these studies revealed the importance of specific substituents on the benzazepine core for achieving the desired pharmacological profile. The SAR investigation highlighted that the combination of an 8-chloro substituent and a 1-methyl group on the benzazepine ring was optimal for both potency and selectivity at the 5-HT₂C receptor. acs.orgnih.gov
The selectivity of Lorcaserin is a critical attribute. While it is a potent 5-HT₂C agonist, it displays significantly lower activity at the 5-HT₂A and 5-HT₂B receptors, which is important for its therapeutic profile. nih.gov Some related benzazepine compounds have also been shown to be potent 5-HT₂A agonists. wikipedia.org The table below presents the in vitro functional activity of Lorcaserin at these three serotonin receptor subtypes.
| Receptor Subtype | Activity (pEC₅₀) | Reference |
|---|---|---|
| 5-HT₂C | 8.1 | acs.orgnih.gov |
| 5-HT₂A | 6.8 | acs.orgnih.gov |
| 5-HT₂B | 6.1 | acs.orgnih.gov |
pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Further exploration of the SAR has involved synthesizing analogs with different halogen substitutions on the aromatic ring to enhance potency and metabolic stability. researchgate.net These studies help to refine the understanding of the steric and electronic requirements for optimal interaction with the target receptor. researchgate.net
Advanced Pharmacological Characterization of Lorcaserin and Its Sulfamate Metabolite
Serotonin (B10506) Receptor Binding Affinity and Functional Selectivity Profiling
The therapeutic efficacy of lorcaserin (B1675133) is largely attributed to its specific interaction with the 5-HT2C receptor, distinguishing it from earlier serotonergic agents that exhibited broader receptor engagement and associated adverse effects.
In Vitro Selectivity for Human 5-HT2C Receptors over 5-HT2A and 5-HT2B Subtypes
Lorcaserin demonstrates a notable affinity for human 5-HT2C receptors, binding with a high affinity (Ki = 15 ± 1 nM) psu.eduresearchgate.netacs.orgnih.gov. Its selectivity profile is further defined by its comparative binding affinities to related serotonin receptor subtypes. Lorcaserin exhibits approximately 7.5-fold selectivity for human 5-HT2C over 5-HT2A receptors (Ki = 112 nM) and approximately 11.6-fold selectivity over 5-HT2B receptors (Ki = 174 nM) based on binding affinity acs.org. When assessed through functional assays, such as inositol (B14025) phosphate (B84403) accumulation, lorcaserin displays even greater selectivity, with an 18-fold greater potency for human 5-HT2C receptors compared to 5-HT2A receptors and a 104-fold greater potency compared to 5-HT2B receptors psu.eduresearchgate.netacs.orgnih.govnih.gov. This pronounced selectivity is crucial, as activation of 5-HT2B receptors has been linked to cardiovascular complications observed with less selective serotonergic drugs nih.govnih.gov.
Table 1: In Vitro Binding Affinity of Lorcaserin to Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Selectivity (vs 5-HT2C) |
| Human 5-HT2C | 15 ± 1 | 1x |
| Human 5-HT2A | 112 | 7.5-fold |
| Human 5-HT2B | 174 | 11.6-fold |
Note: Selectivity is calculated as Ki(subtype) / Ki(5-HT2C).
Assessment of Agonist Efficacy at 5-HT2C Receptors via Functional Assays (e.g., Inositol Phosphate Accumulation)
In functional assays, lorcaserin acts as a full agonist at the human 5-HT2C receptor, effectively stimulating intracellular signaling pathways psu.eduresearchgate.netacs.orgnih.govcanada.canih.govjneurosci.orgmdpi.com. In an inositol phosphate accumulation assay, lorcaserin demonstrated an EC50 of approximately 9 nM for human 5-HT2C receptors psu.edu. It exhibits full agonist activity at both human 5-HT2C and 5-HT2B receptors, while acting as a partial agonist at the human 5-HT2A receptor, achieving approximately 75% of the maximal response elicited by serotonin psu.edu. Studies have also indicated that lorcaserin can induce desensitization of 5-HT2C receptor signaling, with some research suggesting it may cause a greater degree of desensitization compared to serotonin itself nih.govsci-hub.se.
Table 2: Functional Efficacy of Lorcaserin at Human Serotonin Receptors (Inositol Phosphate Accumulation Assay)
| Receptor Subtype | EC50 (nM) | Efficacy (% of 5-HT) | Selectivity (Potency vs 5-HT2C) |
| Human 5-HT2C | 9 | 100% | 1x |
| Human 5-HT2A | 168 | ~75% (Partial) | 18.7-fold |
| Human 5-HT2B | 943 | 100% | 104.8-fold |
Note: Selectivity is calculated as EC50(subtype) / EC50(5-HT2C). Efficacy values are relative to serotonin.
Interaction Profile with Other G Protein-Coupled Receptors and Ion Channels
Beyond its primary targets, lorcaserin was evaluated for its interaction profile with a broader range of biological targets. It demonstrated high selectivity for the human 5-HT2C receptor, showing minimal binding or functional interaction with a panel of 67 other G protein-coupled receptors (GPCRs) and ion channels psu.eduresearchgate.netnih.gov. Furthermore, lorcaserin did not compete for binding with ligands for serotonin, dopamine, or norepinephrine (B1679862) transporters, nor did it alter their functions in vitro psu.eduresearchgate.netnih.gov. Behavioral assessments in preclinical models indicated that lorcaserin did not induce behavioral changes indicative of functional 5-HT2A agonist activity, distinguishing it from compounds with less selective profiles psu.eduresearchgate.netnih.gov. This broad selectivity profile is considered a key attribute, mitigating risks associated with off-target engagements observed with earlier weight-loss medications nih.govnih.gov.
Molecular and Cellular Mechanisms of Serotonin Receptor Activation in Preclinical Models
Lorcaserin's effects on appetite and satiety are mediated through specific neural pathways, primarily involving the activation of 5-HT2C receptors in key hypothalamic regions.
Activation of Anorexigenic Pro-opiomelanocortin (POMC) Neurons in Hypothalamic Systems
The prevailing hypothesis for lorcaserin's mechanism of action suggests that it reduces food consumption and promotes satiety by selectively activating 5-HT2C receptors located on anorexigenic pro-opiomelanocortin (POMC) neurons within the hypothalamus, particularly in the arcuate nucleus (ARH) nih.govdrugbank.comwvu.edujneurosci.orgresearchgate.netlsu.edufrontiersin.org. Activation of these POMC neurons leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which subsequently acts on melanocortin-4 receptors (MC4Rs) in the paraventricular nucleus (PVN) of the hypothalamus. This cascade ultimately results in the suppression of appetite nih.govdrugbank.comfrontiersin.org. Preclinical studies confirm that lorcaserin's anorectic effects are dependent on functional MC4Rs biorxiv.org. The 5-HT2C receptors expressed specifically by POMC neurons in the ARH have been identified as both necessary and sufficient for mediating the anorectic effects of 5-HT2C agonists biorxiv.org. However, prolonged administration of lorcaserin has been associated with diminished efficacy, potentially due to desensitization of these 5-HT2C receptors in POMC neurons jneurosci.orgresearchgate.netlsu.edujneurosci.org.
Downstream Signaling Cascades Mediated by 5-HT2C Receptor Stimulation
The canonical signaling pathway initiated by 5-HT2C receptor activation involves the coupling of the receptor to Gαq/11 proteins nih.govjneurosci.orgnih.govfrontiersin.org. This coupling stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govjneurosci.orgnih.govfrontiersin.org. IP3 plays a role in the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC) nih.govjneurosci.orgnih.govfrontiersin.org. PKC, in turn, can activate downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cellular processes like POMC synthesis nih.govfrontiersin.org. Furthermore, lorcaserin's activation of POMC neurons has been linked to the modulation of transient receptor potential cation (TRPC) channels jneurosci.orgresearchgate.netjneurosci.org. The 5-HT2C receptor is also known to regulate other cellular effectors, including Phospholipase A2 (PLA2) and Phospholipase D (PLD), contributing to a complex signaling network nih.gov.
Lorcaserin Sulfamate (B1201201) Metabolite
Compound Names:
Lorcaserin
Lorcaserin Sulfamate
Serotonin (5-HT)
5-Hydroxytryptamine 2C Receptor (5-HT2CR)
5-Hydroxytryptamine 2A Receptor (5-HT2AR)
5-Hydroxytryptamine 2B Receptor (5-HT2BR)
Pro-opiomelanocortin (POMC)
Alpha-melanocyte-stimulating hormone (α-MSH)
Melanocortin-4 Receptors (MC4Rs)
Phospholipase C (PLC)
Inositol-1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)
Protein Kinase C (PKC)
Extracellular Signal-Regulated Kinase (ERK)
Transient Receptor Potential Cation (TRPC) channels
Pharmacological Evaluation of Lorcaserin Sulfamate Metabolite
Determination of Serotonin Receptor Activity of the Sulfamate Metabolite
Lorcaserin sulfamate (also identified as metabolite M1) is recognized as the primary circulating metabolite of lorcaserin in humans and various animal models nih.govmedscape.comontosight.aiwvu.edufda.govtandfonline.comfederalregister.govdrugbank.comnih.gov. While lorcaserin itself functions as a selective serotonin 5-HT2C receptor agonist, extensive research has focused on characterizing the pharmacological profile of its metabolites, including lorcaserin sulfamate.
Studies investigating the receptor binding and activity of lorcaserin sulfamate have consistently indicated a lack of significant pharmacological engagement with serotonin receptors medscape.comfda.govdrugbank.comfda.govucm.es. Specifically, lorcaserin sulfamate has been reported to exert no discernible pharmacological activity at serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C nih.govmedscape.comwvu.edufda.govdrugbank.comfda.govucm.es. Binding studies have further supported these findings, demonstrating that lorcaserin sulfamate does not exhibit significant binding across a broad panel of receptors ucm.es. Consequently, the pharmacological effects observed with lorcaserin are attributed to the parent compound rather than its major sulfamate metabolite nih.govmedscape.comwvu.edufda.govdrugbank.com.
Table 1: Serotonin Receptor Activity of Lorcaserin Sulfamate
| Serotonin Receptor Subtype | Reported Activity of Lorcaserin Sulfamate |
| 5-HT2A | Inactive / No significant binding |
| 5-HT2B | Inactive / No significant binding |
| 5-HT2C | Inactive / No significant binding |
Compound List:
Lorcaserin
Lorcaserin Sulfamate
Metabolism and Disposition Research of Lorcaserin and Its Sulfamate Metabolite in Preclinical Systems
Identification and Characterization of Metabolic Pathways
The metabolism of lorcaserin (B1675133) in preclinical systems revealed a complex enzymatic process leading to the formation of various metabolites, with distinct patterns of distribution in plasma and urine.
Formation of Lorcaserin Sulfamate (B1201201) as the Major Circulating Metabolite (M1)
Following administration, lorcaserin is extensively metabolized in the liver, producing predominantly inactive compounds. Lorcaserin sulfamate, designated as metabolite M1 (also referred to as HSO3-lorcaserin), was consistently identified as the major metabolite found circulating in plasma across various preclinical studies drugbank.comnih.govhyphadiscovery.comfda.govnih.govfda.govucm.es. In rat studies, M1 was identified as a prominent metabolite in circulation, with exposure levels significantly exceeding those of the parent drug fda.gov. While M1 is the primary circulating form, it is also excreted in urine, albeit as a minor component, representing approximately 3% of the administered dose nih.govfda.govwikidoc.org.
Identification of N-Carbamoyl Glucuronide Lorcaserin (M5) as a Primary Urinary Metabolite
The primary route of lorcaserin excretion involves its metabolism into N-carbamoyl glucuronide, identified as metabolite M5. This metabolite was consistently found to be the major excretory product in urine in preclinical investigations drugbank.comnih.govfda.govfda.govwikidoc.orglgmpharma.comresearchgate.net. Lorcaserin N-carbamoyl glucuronidation represents the predominant pathway for lorcaserin elimination in humans and was also observed in various preclinical models researchgate.netnih.gov.
Characterization of Other Minor Glucuronide and Sulfate (B86663) Conjugates of Oxidative Metabolites
In addition to the major metabolites M1 and M5, several other minor metabolites were identified in the urine of preclinical subjects. These included various glucuronide and sulfate conjugates derived from oxidative metabolites of lorcaserin drugbank.comnih.govfda.govfda.govwikidoc.orglgmpharma.com. Studies also identified other minor metabolites in plasma, such as 1-carboxyl glucuronide (M8), phenolic sulfate (M10), N-glucuronide (M13), and ether glucuronide (M14), each representing less than 10% of the radioactivity in circulation fda.gov. Various hydroxylated metabolites of lorcaserin were also detected in rat studies fda.gov.
Table 1: Major Lorcaserin Metabolites and Their Distribution in Preclinical Systems
| Metabolite Name | Designation | Primary Location | Relative Abundance in Location |
| Lorcaserin Sulfamate | M1 | Plasma | Major circulating |
| Lorcaserin Sulfamate | M1 | Urine | Minor (~3% of dose) |
| N-Carbamoyl Glucuronide Lorcaserin | M5 | Urine | Major excretory |
| Glucuronide/Sulfate Conjugates of Oxidative Metabolites | Various | Urine | Minor |
Enzymatic Systems Involved in Lorcaserin Biotransformation
The biotransformation of lorcaserin involves multiple enzyme systems, with Cytochrome P450 (CYP) enzymes playing a role in oxidative metabolism and UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) involved in Phase II conjugation.
Role of Cytochrome P450 Enzymes in Hepatic Metabolism
Lorcaserin undergoes extensive hepatic metabolism, with multiple Cytochrome P450 (CYP) enzymes identified as being involved in its oxidative metabolism. These include CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 fda.gov. The involvement of multiple CYP isoforms suggests a lower probability of significant drug-drug interactions mediated through inhibition or induction of a single CYP enzyme affecting lorcaserin concentrations ucm.es. Studies have indicated that lorcaserin can inhibit CYP2D6-mediated metabolism fda.gov.
Investigations using Cultured Human Hepatocytes and Microsomal Protein Incubations
Investigations utilizing human tissue preparations, such as liver microsomes and recombinant enzymes, have been instrumental in elucidating the specific enzymatic pathways. Liver microsomes have been identified as the most efficient system for the N-carbamoyl glucuronidation of lorcaserin, leading to the formation of M5 researchgate.netnih.govebi.ac.uk.
The formation of lorcaserin N-carbamoyl glucuronide (M5) is predominantly catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT2B15, and UGT2B17, with UGT1A6 and UGT1A9 playing minor roles researchgate.netnih.govebi.ac.uk. Among these, UGT2B15 demonstrated the highest catalytic efficiency, exhibiting an apparent Km value of 51.6 ± 1.9 μM and a Vmax value of 237.4 ± 2.8 pmol/mg protein/min researchgate.netnih.govebi.ac.uk.
The formation of lorcaserin N-sulfamate (M1) is catalyzed by human sulfotransferases (SULTs). Key isoforms identified include SULT1A1, SULT1A2, SULT1E1, and SULT2A1, with SULT1A1 being the most efficient nih.gov. The order of intrinsic clearance for M1 formation by these SULTs was determined as SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1 nih.gov. Both human liver and renal cytosols catalyze the formation of lorcaserin N-sulfamate, with liver cytosol exhibiting higher catalytic efficiency nih.gov.
Table 2: Key Enzymes Involved in Lorcaserin Biotransformation Pathways
| Metabolic Pathway | Enzyme Class | Specific Enzymes Identified | Key Findings/Role |
| N-Carbamoyl Glucuronidation (M5) | UDP-glucuronosyltransferases (UGTs) | UGT2B15 (most efficient), UGT2B7, UGT2B17, UGT1A9, UGT1A6 | Predominant pathway for M5 formation; liver microsomes showed the highest catalytic activity for this reaction. UGT2B15 was the most efficient specific enzyme. researchgate.netnih.govebi.ac.uk |
| N-Sulfamation (M1) | Sulfotransferases (SULTs) | SULT1A1 (most efficient), SULT2A1, SULT1A2, SULT1E1 | Involved in the formation of the major circulating metabolite M1. Liver cytosol demonstrated higher catalytic efficiency than renal cytosol. SULT1A1 exhibited the highest intrinsic clearance for M1 formation. nih.gov |
| Oxidative Metabolism | Cytochrome P450 (CYP) enzymes | CYP1A1, 1A2, 2A6, 2B6, 2C19, 2D6, 2E1, 3A4 | Multiple CYP isoforms catalyze the formation of primary oxidative metabolites of lorcaserin, suggesting a low potential for drug-drug interactions due to metabolism. drugbank.comfda.govucm.esebi.ac.uknih.gov |
| General Hepatic Metabolism | Cytochrome P450 (CYP) enzymes, UGTs, SULTs | Various | Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds. drugbank.comfda.govlgmpharma.com Liver microsomes are a key in vitro system for studying these metabolic processes. researchgate.netnih.govebi.ac.ukevotec.comsrce.hrnih.gov |
Preclinical Pharmacokinetic Research in Animal Models
Preclinical pharmacokinetic studies are essential for understanding a drug's behavior before human trials. These studies in animal models help predict absorption, distribution, metabolism, and excretion (ADME) characteristics, informing safety and efficacy assessments.
Distribution of Lorcaserin and its Sulfamate Metabolite in Plasma, Brain, and Cerebrospinal Fluid
Lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, is designed to exert its pharmacological effects within the central nervous system (CNS). Preclinical research has demonstrated that lorcaserin exhibits significant penetration into the brain and cerebrospinal fluid (CSF) in various animal species, including rats, mice, and monkeys fda.govucm.es.
Studies in rodents and non-human primates have shown that lorcaserin preferentially partitions into brain tissue, with brain-to-plasma ratios varying across species. For instance, in male Sprague-Dawley rats, brain-to-plasma ratios for lorcaserin have been reported to range from 13 to 35 times that of plasma fda.gov. Similarly, in male monkeys, this ratio was observed to be approximately 10-fold fda.gov. These findings indicate a substantial presence of lorcaserin within the brain, which is critical for its mechanism of action as an appetite suppressant acting on hypothalamic centers.
The primary circulating metabolite of lorcaserin is lorcaserin sulfamate (M1) ucm.esfda.govwvu.edunih.govdrugbank.comnih.govtandfonline.commedscape.com. While M1 is identified as the major metabolite in plasma, with its peak plasma concentration (Cmax) exceeding that of lorcaserin by one- to five-fold nih.govmedscape.com, specific preclinical data detailing the distribution of lorcaserin sulfamate into brain tissue or CSF is less extensively reported in the reviewed literature. The focus of distribution studies in preclinical models has largely been on the parent compound, lorcaserin, due to its direct pharmacological activity.
Table 1: Lorcaserin Brain-to-Plasma Ratios in Preclinical Species
| Species | Brain-to-Plasma Ratio (Range) | Reference |
| Male Mice | Not specified (preferential) | fda.gov |
| Male Rats | 13x - 35x | fda.gov |
| Male Monkeys | ~10x | fda.gov |
Quantitative Analysis of Excretion Routes and Metabolite Profiles in Urine and Feces
Lorcaserin undergoes extensive metabolism, primarily in the liver, by multiple enzymatic pathways fda.govwvu.edunih.govdrugbank.comnih.govmedscape.com. Following administration, lorcaserin and its metabolites are predominantly eliminated through the kidneys into the urine, with a smaller proportion excreted in the feces.
Quantitative analysis of mass balance studies in preclinical species and humans indicates that approximately 92.3% of the administered dose is recovered in urine, while only about 2.2% is recovered in feces fda.govwvu.edunih.govdrugbank.comnih.govmedscape.com. This highlights the renal system as the primary route for the elimination of lorcaserin and its metabolic products.
The metabolite profile reveals that lorcaserin sulfamate (M1) is the major metabolite found in circulation ucm.esfda.govwvu.edunih.govdrugbank.comnih.govtandfonline.commedscape.com. However, in urine, M1 is considered a minor metabolite, accounting for approximately 3% of the administered dose fda.govwvu.edu. The principal metabolite identified in urine is N-carbamoyl glucuronide lorcaserin (M5) fda.govwvu.edunih.govdrugbank.comnih.gov. Other identified urinary metabolites include various sulfate and glucuronide conjugates of oxidative metabolites fda.govwvu.edunih.govdrugbank.comnih.gov. Importantly, the principal metabolites, including lorcaserin sulfamate and N-carbamoyl glucuronide lorcaserin, are considered pharmacologically inactive at serotonin receptors fda.govwvu.edunih.gov.
Table 2: Excretion of Lorcaserin and its Metabolites in Preclinical Studies
| Excretion Route | Percentage of Dose Recovered | Major Metabolite(s) in Matrix | Proportion of Lorcaserin Sulfamate (M1) in Urine | References |
| Urine | ~92.3% | M5 (N-carbamoyl glucuronide), conjugates | ~3% | fda.govwvu.edunih.govdrugbank.comnih.govmedscape.com |
| Feces | ~2.2% | Not specified | Not applicable | fda.govwvu.edunih.govdrugbank.comnih.govmedscape.com |
Compound Names
Lorcaserin
Lorcaserin sulfamate (M1)
N-carbamoyl glucuronide lorcaserin (M5)
7-hydroxy lorcaserin
N-hydroxy lorcaserin
1-carboxyl glucuronide (M8)
Phenolic sulfate (M10)
N-glucuronide (M13)
Ether glucuronide (M14)
M2 (minor metabolite with 5HT2C, 5HT2A potency)
M3 (minor metabolite)
M4 (minor metabolite)
M6 (minor metabolite)
Belviq® (Brand name for lorcaserin hydrochloride)
Belviq XR (Brand name for lorcaserin hydrochloride extended-release)
SN-38 (Active metabolite of Irinotecan (B1672180), mentioned for comparison in one study)
Irinotecan (Mentioned for comparison in one study)
NKTR-102 (Mentioned in context of irinotecan study)
Analytical and Bioanalytical Methodologies for Lorcaserin Sulfamate Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis
Chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone for the quantitative analysis of lorcaserin (B1675133) in complex biological matrices.
HPLC, often coupled with UV detection or tandem mass spectrometry (MS/MS), has been widely employed for the analysis of lorcaserin. These methods are typically developed to be stability-indicating, capable of separating lorcaserin from its process-related impurities and degradation products.
A typical HPLC method for lorcaserin analysis involves reversed-phase chromatography using a C18 column. For instance, one validated method utilized a Cosmosil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase consisting of Methanol:10 mM KH2PO4 Buffer (70:30) at pH 3, with a flow rate of 0.8 mL/min. Detection was performed using UV at 222 nm, yielding a retention time of approximately 5.108 minutes for lorcaserin HCl researchgate.net. Another study employed a Phenomenex Luna C18 column (250 × 4.6 mm i.d, 5 µ particle size) with a mobile phase comprising phosphate (B84403) buffer (pH 3):acetonitrile:methanol (65:20:15) at a flow rate of 1.0 mL/min, with UV detection at 222 nm. The retention times for lorcaserin HCl and its internal standard (Metoprolol) were reported as 7.19 min and 5.15 min, respectively ijpsonline.comijpsonline.com.
A stability-indicating RP-LC method utilized a Phenomenox Luna phenyl-hexyl column (150 × 4.6 mm × 5 μm) with a gradient elution program. The mobile phase consisted of 10 mM ammonium (B1175870) formate (B1220265) (pH adjusted to 2.8 with trifluoroacetic acid) and methanol/acetonitrile (5/95). The flow rate was 1.0 mL/min, with column temperature maintained at 25°C, and analytes monitored at 220 nm researchgate.netnih.gov.
Table 1: Representative HPLC Method Parameters for Lorcaserin Analysis
| Parameter | Method 1 researchgate.net | Method 2 ijpsonline.comijpsonline.com | Method 3 researchgate.netnih.gov |
| Technique | RP-HPLC-UV | RP-HPLC-UV | RP-LC |
| Column | Cosmosil C18 (250×4.6 ID, 5 µm) | Phenomenex Luna C18 (250×4.6 mm, 5 µm) | Phenomenox Luna phenyl-hexyl (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol:10 mM KH2PO4 Buffer (70:30) pH 3 | Phosphate buffer (pH 3):acetonitrile:methanol (65:20:15) | Solvent A: 10 mM Ammonium formate (pH 2.8 with TFA); Solvent B: Methanol/Acetonitrile (5:95) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 222 nm | UV at 222 nm | UV at 220 nm |
| Retention Time (Lorcaserin) | 5.108 min | 7.19 min | Not specified |
| Application | Bulk and tablet dosage form, Pharmacokinetic study | Human plasma, Pharmacokinetic study | Drug substance and related impurities |
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed, making it ideal for high-throughput bioanalysis of lorcaserin in biological matrices such as plasma and brain tissue.
A sensitive, selective, and reliable UPLC-MS/MS assay was developed for the quantitative analysis of lorcaserin in rat plasma and brain tissue homogenates. This method utilized an Acquity BEH™ C18 column (50 × 2.1 mm, 1.7 µm). The mobile phase consisted of acetonitrile–10 mM ammonium acetate (B1210297)–formic acid (85:15:0.1, v/v/v) at a flow rate of 0.25 mL/min. Detection and quantification were performed using a positive electrospray ionization interface in the multiple-reaction monitoring (MRM) mode. The MS/MS transitions monitored were m/z 195.99 > 143.91 for lorcaserin and m/z 237.00 > 178.97 for carbamazepine (B1668303) (internal standard). Calibration curves demonstrated linearity over concentration ranges of 1.08–500 ng/mL in plasma and 3.07–500 ng/mL in brain tissue homogenates researchgate.netnih.gov. This UPLC-MS/MS methodology was also applied for high-throughput quantification in early drug discovery nih.gov.
Table 2: Representative UPLC-MS/MS Method Parameters for Lorcaserin Analysis
| Parameter | Method 1 researchgate.netnih.gov | Method 2 nih.gov |
| Technique | UPLC-MS/MS | UPLC/MS/MS |
| Column | Acquity BEH™ C18 (50 × 2.1 mm, 1.7 µm) | BEH C18 (50mm x 2.1mm) |
| Mobile Phase | Acetonitrile–10 mM ammonium acetate–formic acid (85:15:0.1, v/v/v) | Generic gradient (details not specified for lorcaserin) |
| Flow Rate | 0.25 mL/min | Not specified (1.5 min run time mentioned) |
| Ionization Mode | Positive electrospray ionization (ESI) | Positive electrospray ionization (ESI) |
| Detection Mode | Multiple-reaction monitoring (MRM) | Multiple-reaction monitoring (MRM) |
| MRM Transitions | Lorcaserin: m/z 195.99 > 143.91; IS (Carbamazepine): m/z 237.00 > 178.97 | Compound-specific MRM methods automatically prepared |
| Calibration Range (Plasma) | 1.08–500 ng/mL | Typically 3.05 nM to 12,500 nM (for various validation compounds) |
| Calibration Range (Brain Tissue) | 3.07–500 ng/mL | Not specified |
| Application | Rat plasma and brain tissue quantification | High-throughput quantification for permeability assessment |
Advanced Sample Preparation and Extraction Methods for Metabolite Quantification in Biological Matrices
Effective sample preparation is critical for isolating lorcaserin and its metabolites from complex biological matrices and removing interfering substances that can cause ion suppression or matrix effects during mass spectrometric analysis.
Commonly employed sample preparation techniques include protein precipitation (PPT) and solid-phase extraction (SPE). In one UPLC-MS/MS assay, lorcaserin was extracted from rat plasma and brain tissue homogenates using protein precipitation researchgate.netnih.gov. For HPLC analysis in human plasma, solid-phase extraction was utilized as a sample preparation step ijpsonline.comijpsonline.com. SPE is advantageous for concentrating analytes and removing co-extracted impurities, thereby improving the sensitivity and reliability of the analysis.
In Vitro Assays for Metabolic Stability and Enzyme Inhibition Studies of Lorcaserin and its Metabolites
In vitro assays are essential for understanding the metabolic pathways of lorcaserin and its potential for drug-drug interactions through enzyme inhibition or induction. Lorcaserin is extensively metabolized, with lorcaserin sulfamate (B1201201) (M1) being a major circulating metabolite fda.govresearchgate.netnih.govnih.gov.
Enzyme Inhibition Studies: Lorcaserin has been investigated for its inhibitory effects on various cytochrome P450 (CYP) enzymes. In vitro studies indicated that lorcaserin is a competitive inhibitor of human CYP2D6. It showed weak inhibition against CYP1A2, CYP2C9, CYP2C19, and CYP3A4, with IC50 values generally above 50 µM fda.gov. However, lorcaserin demonstrated more potent inhibition against CYP2C9, with an IC50 value of 10.3 µM (2840 ng/mL) for the inhibition of tolbutamide (B1681337) 4′-hydroxylase activity. This inhibition was found to be concentration-dependent and influenced by human serum albumin levels fda.govresearchgate.net.
Table 3: In Vitro CYP Enzyme Inhibition by Lorcaserin
| Enzyme | Substrate/Activity Measured | IC50 Value (µM) | Reference |
| CYP1A2 | Phenacetin O-deethylase | >100 | fda.govresearchgate.net |
| CYP2C9 | Tolbutamide 4′-hydroxylase | 10.3 | fda.govresearchgate.net |
| CYP2C19 | (S)-mephenytoin 4′-hydroxylase | >100 | fda.govresearchgate.net |
| CYP2D6 | Dextromethorphan O-demethylase | Not specified (competitive inhibitor) | fda.gov |
| CYP3A4 | Midazolam 1′-hydroxylase | >100 | fda.govresearchgate.net |
Metabolic Stability and UGT Studies: Lorcaserin undergoes metabolism, including glucuronidation. Human UDP-glucuronosyltransferases (UGTs) responsible for lorcaserin N-carbamoyl glucuronidation have been identified. UGT2B15 was found to be the most efficient enzyme for this pathway, with an apparent Km of 51.6 ± 1.9 µM and a Vmax of 237.4 ± 2.8 pmol/mg protein/min. The rank order of catalytic efficiency for human UGT enzymes in lorcaserin N-carbamoyl glucuronidation was UGT2B15 > UGT2B7 > UGT2B17 > UGT1A9 > UGT1A6 researchgate.net. Inhibition studies using mefenamic acid, bisphenol A, and eugenol (B1671780) further confirmed the involvement of UGT2B7, UGT2B15, and UGT2B17 isoforms in this process researchgate.net.
Table 4: Human UGT Enzyme Efficiency for Lorcaserin N-Carbamoyl Glucuronidation
| UGT Isoform | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Relative Efficiency (Rank Order) | Reference |
| UGT1A1 | Not determined | Not determined | Low | researchgate.net |
| UGT1A3 | Not determined | Not determined | Low | researchgate.net |
| UGT1A4 | Not determined | Not determined | Low | researchgate.net |
| UGT1A6 | Not determined | Not determined | 5th | researchgate.net |
| UGT1A7 | Not determined | Not determined | Low | researchgate.net |
| UGT1A8 | Not determined | Not determined | Low | researchgate.net |
| UGT1A9 | Not determined | Not determined | 4th | researchgate.net |
| UGT1A10 | Not determined | Not determined | Low | researchgate.net |
| UGT2B4 | Not determined | Not determined | Low | researchgate.net |
| UGT2B7 | Not determined | Not determined | 2nd | researchgate.net |
| UGT2B15 | 51.6 ± 1.9 | 237.4 ± 2.8 | 1st | researchgate.net |
| UGT2B17 | Not determined | Not determined | 3rd | researchgate.net |
Compound Names
Lorcaserin
Lorcaserin Sulfamate
Lorcaserin HCl
Metoprolol (Internal Standard)
Carbamazepine (Internal Standard)
N-carbamoyl glucuronide (Lorcaserin metabolite)
Structure Activity Relationship Sar Studies of Lorcaserin and Its Analogues
Delineation of Key Structural Motifs Essential for 5-HT2C Receptor Selectivity and Potency
The foundational structure of lorcaserin (B1675133) is a 3-benzazepine scaffold. acs.org Through extensive SAR studies, researchers identified several key structural features critical for its high potency and selectivity for the 5-HT2C receptor.
The (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine structure of lorcaserin contains specific motifs that are essential for its interaction with the 5-HT2C receptor. The chlorine atom at the 8-position of the benzazepine ring was found to be crucial for potency. The methyl group at the 1-position and its stereochemistry (the R-enantiomer) are also critical for optimal receptor binding and functional activity. nih.gov The tetrahydrobenzazepine core provides a constrained conformation that is favorable for fitting into the binding pocket of the 5-HT2C receptor.
The functional selectivity of lorcaserin is demonstrated by its significantly higher potency at the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors in in vitro functional assays. acs.org Lorcaserin was identified as a potent and selective compound with pEC50 values of 8.1 for 5-HT2C, 6.8 for 5-HT2A, and 6.1 for 5-HT2B in functional assays measuring [3H]phosphoinositol turnover. acs.orgnih.gov This translates to approximately 18-fold and 104-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively. researchgate.net
| Receptor | pEC50 | Selectivity vs. 5-HT2C |
|---|---|---|
| 5-HT2C | 8.1 | - |
| 5-HT2A | 6.8 | ~20x |
| 5-HT2B | 6.1 | ~100x |
Rational Design and Synthesis of Analogues to Probe Receptor-Ligand Interactions
The development of lorcaserin involved the rational design and synthesis of a series of 3-benzazepine analogues to systematically probe the SAR. acs.org The synthesis of these analogues allowed researchers to understand how modifications to different parts of the molecule would affect its potency and selectivity.
The general synthetic route to the 3-benzazepine core involved a multi-step process. A key step was the intramolecular Heck reaction to form the seven-membered azepine ring. acs.org This was followed by hydrogenation to produce the saturated tetrahydrobenzazepine scaffold. Subsequent chemical modifications allowed for the introduction of various substituents on the aromatic ring and the nitrogen atom, as well as at the 1-position of the azepine ring. acs.org
By synthesizing and testing a library of these analogues, researchers were able to establish a clear SAR. For example, variations in the substituent at the 8-position of the aromatic ring demonstrated that a chlorine atom provided the best balance of potency and selectivity. Modifications to the alkyl group at the 1-position showed that a methyl group was optimal. Furthermore, the separation of the racemic mixture of the 1-methyl-3-benzazepine into its individual enantiomers revealed that the (R)-enantiomer was the more potent and selective agonist. acs.org
This systematic approach of designing, synthesizing, and testing analogues was instrumental in the discovery of lorcaserin as a clinical candidate. It allowed for a detailed mapping of the chemical space around the 3-benzazepine scaffold and provided a clear understanding of the structural requirements for potent and selective 5-HT2C receptor agonism.
Application of Computational Chemistry and Molecular Modeling for SAR Elucidation
While the primary discovery of lorcaserin was driven by traditional medicinal chemistry approaches, the elucidation of its SAR has been aided by computational chemistry and molecular modeling. These techniques provide valuable insights into the molecular interactions between ligands and their receptors, helping to rationalize the observed SAR and guide the design of new analogues.
Molecular modeling studies of the 5-HT2C receptor have been used to create homology models of the receptor's binding site. These models are based on the crystal structures of related G protein-coupled receptors (GPCRs). nih.gov By docking lorcaserin and its analogues into these models, researchers can visualize the putative binding poses and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that contribute to binding affinity and selectivity.
These computational approaches can help to explain why certain structural motifs are critical for activity. For example, modeling studies can illustrate how the (R)-configuration of the 1-methyl group allows for a more favorable interaction with a specific pocket within the receptor's binding site compared to the (S)-configuration. Similarly, the role of the 8-chloro substituent in enhancing potency can be rationalized by its interaction with specific amino acid residues in the receptor.
The use of computational tools in conjunction with experimental data provides a powerful platform for understanding the complex interplay between ligand structure and receptor function. This integrated approach not only helps in the interpretation of existing SAR data but also facilitates the prospective design of new molecules with improved pharmacological profiles.
Preclinical Models and Behavioral Pharmacology of Lorcaserin Beyond Primary Research Indications
Investigation of Lorcaserin's Effects in Animal Models of Opioid Modulation
Research has examined lorcaserin's interaction with opioid analgesia and tolerance development in rodent models. Studies indicate that lorcaserin (B1675133), when administered systemically, does not produce antinociceptive effects on its own in the tail-flick reflex test. However, it significantly enhances the antinociceptive potency of opioids like oxycodone, morphine, and fentanyl. This adjunctive effect is mediated through the 5-HT2C receptor, as it is blocked by the 5-HT2C receptor antagonist SB242084. Importantly, lorcaserin's systemic administration did not alter the brain or blood concentrations of oxycodone, suggesting its mechanism of action does not involve changes in opioid metabolism nih.govnih.govresearchgate.net. Conversely, intrathecal administration of lorcaserin alone demonstrated antinociceptive effects in the tail-flick reflex test, an effect independent of opioid receptors nih.govnih.gov.
Attenuation of Opioid Tolerance Development in Rodent Models
Preclinical studies have investigated lorcaserin's impact on the development of opioid tolerance. Findings suggest that lorcaserin can significantly block the development of acute opioid tolerance in whole animals and at a cellular level in dorsal root ganglion cell cultures vcu.edu. In a multiple-day tolerance model, lorcaserin partially attenuated the development of opioid antinociceptive tolerance vcu.edu. These results indicate a potential role for lorcaserin in mitigating the tolerance that often limits the long-term efficacy of opioid analgesics.
Augmentation of Opioid-Induced Antinociception in Preclinical Pain Models (e.g., Tail-Flick Reflex Test)
In preclinical pain models, specifically the tail-flick reflex test, lorcaserin has demonstrated an ability to augment opioid-induced antinociception nih.govnih.govresearchgate.net. When used as an adjunct to oxycodone, morphine, and fentanyl, lorcaserin significantly increased their antinociceptive potency nih.govnih.gov. This potentiation was observed with systemic administration of lorcaserin, leading to enhanced analgesic-like behavior without affecting opioid concentrations in the brain or blood nih.govnih.gov. The observed effects were dose-dependent and reversible with 5-HT2C receptor antagonism nih.govnih.gov.
Exploration of Lorcaserin's Influence on Compulsive Behaviors and Substance Abuse in Animal Studies
Lorcaserin has been extensively studied in animal models for its effects on behaviors related to substance use and addiction. Preclinical research indicates that lorcaserin can reduce the abuse-related properties of various drugs, including cocaine, heroin, ethanol, and nicotine (B1678760) nih.govresearchgate.netnih.govacs.org. Specifically, in rat models of opioid use disorder, lorcaserin suppressed oxycodone self-administration and reduced associated cue reactivity, which is a critical factor in relapse acs.org. Studies have also shown that lorcaserin can decrease cocaine self-administration in mice and non-human primates, and reduce cocaine craving in human laboratory studies plos.org. Its potential to reduce impulsivity, a trait often linked to drug use disorders, has also been explored, with lorcaserin decreasing nicotine-induced impulsive action in animal studies plos.org.
Data Table 7.2: Lorcaserin's Effects on Substance Abuse Behaviors in Preclinical Models
| Behavior Studied | Animal Model/Species | Key Finding | Reference(s) |
| Opioid Self-Administration | Rats | Suppressed oxycodone self-administration. | acs.org |
| Opioid-Associated Cue Reactivity | Rats | Decreased responding for cues previously associated with oxycodone delivery. | acs.org |
| Cocaine Self-Administration | Mice, Non-human Primates | Inhibited cocaine intake. | nih.govplos.org |
| Cocaine Craving | Human Laboratory | Reduced craving for cocaine. | plos.org |
| Nicotine-Induced Impulsive Action | Animal Studies | Decreased nicotine-induced impulsive action. | plos.org |
| General Abuse-Related Properties | Rodents, Non-human Primates | Reduced abuse-related properties of alcohol, cocaine, heroin, and nicotine. | nih.govresearchgate.netnih.gov |
Research into Potential Effects on Seizure-like Activity in Experimental Models
Lorcaserin has been investigated for its potential anticonvulsant properties, particularly in models of epilepsy. Evidence suggests that stimulation of 5-HT2C receptors can protect against seizures nih.govresearchgate.net. In animal models, lorcaserin has shown antiseizure activity, although its range of activity is narrower than that of fenfluramine (B1217885) nih.govresearchgate.net. Specifically, lorcaserin was found to be inactive in classical acute seizure tests such as maximal electroshock and subcutaneous pentylenetetrazole in mice and rats, and the 6-Hz stimulation model in mice nih.govresearchgate.net. However, it demonstrated activity in the GAERS (Genetic Absence Epilepsy Rats and Sprague-Dawley) absence seizure model and in mutant zebrafish models of Dravet syndrome nih.govresearchgate.netfrontiersin.org. These findings suggest that lorcaserin may have a specific profile of anticonvulsant effects, potentially targeting certain types of seizures, such as absence seizures.
Data Table 7.3: Lorcaserin's Antiseizure Activity in Experimental Models
| Seizure Model/Test | Species/Model Type | Observed Effect of Lorcaserin | Reference(s) |
| Maximal Electroshock (MES) | Mice, Rats | Inactive | nih.govresearchgate.net |
| Subcutaneous Pentylenetetrazole (SC-PTZ) | Mice, Rats | Inactive | nih.govresearchgate.net |
| 6-Hz Seizure Test | Mice | Inactive | nih.govresearchgate.net |
| GAERS (Absence Seizure Model) | Rats | Active, suppressed seizures | nih.govresearchgate.net |
| Mutant Zebrafish Model of Dravet Syndrome | Zebrafish | Active, suppressed seizures | nih.govresearchgate.netfrontiersin.org |
Compound List
Lorcaserin
Oxycodone
Morphine
Fentanyl
SB242084 (5-HT2C receptor antagonist)
Naloxone (Opioid receptor antagonist)
Cocaine
Heroin
Ethanol
Nicotine
Clemizole
Trazodone
Fenfluramine
Q & A
Q. Table 1: Analytical Techniques for Lorcaserin Sulfamate Characterization
| Method | Parameters Measured | Sensitivity | Specificity | Reference |
|---|---|---|---|---|
| HPLC-UV | Purity, retention time | 0.1 µg/mL | High | |
| ¹H NMR (400 MHz) | Structural confirmation | 1 mol% | Absolute | |
| DSC | Melting point, stability | ±0.5°C | Moderate |
[Basic] How should researchers select appropriate in vitro and in vivo models to study Lorcaserin Sulfamate’s pharmacological effects?
Answer:
- In Vitro: Use receptor-binding assays (e.g., 5-HT2C receptor affinity) with positive controls. Validate cell lines (e.g., HEK293 transfected with 5-HT2C) for specificity via knockdown/knockout experiments .
- In Vivo: Prioritize translatable models (e.g., diet-induced obese rodents) with endpoints like food intake, body weight, and metabolic markers. Justify species/strain selection based on pharmacokinetic alignment with humans .
- Statistical Power: Calculate sample sizes using pilot data to ensure ≥80% power. Report attrition rates and exclusion criteria transparently .
[Advanced] How can contradictory findings in Lorcaserin Sulfamate’s efficacy across studies be systematically analyzed?
Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (use PRISMA guidelines) and assess heterogeneity via I² statistics. Stratify by dosage, patient demographics, and study duration .
- Bias Assessment: Apply Cochrane Risk of Bias Tool to evaluate selection, performance, and detection biases. Highlight confounders (e.g., comorbid conditions) in subgroup analyses .
- Mechanistic Replication: Re-test disputed outcomes under standardized conditions (e.g., fixed-dose regimens) with blinded data collection to minimize observer bias .
[Advanced] What methodologies are optimal for elucidating Lorcaserin Sulfamate’s molecular pathways and off-target effects?
Answer:
- Omics Approaches: Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control tissues. Validate targets via siRNA silencing .
- Binding Assays: Perform radioligand displacement studies to quantify affinity for off-target receptors (e.g., 5-HT2B, linked to valvulopathy). Compare IC50 values across receptor subtypes .
- Computational Modeling: Apply molecular docking (AutoDock Vina) to predict binding conformations. Cross-validate with mutagenesis studies to confirm critical residues .
[Basic] What statistical frameworks are recommended for analyzing dose-response relationships in Lorcaserin Sulfamate studies?
Answer:
- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism. Report EC50/ED50 values with 95% confidence intervals .
- ANOVA with Post Hoc Tests: Compare multiple dose groups via mixed-effects models. Adjust for repeated measures (e.g., longitudinal weight data) .
- Sensitivity Analysis: Test robustness of findings by excluding outliers or varying model assumptions (e.g., log-transformed vs. raw data) .
[Advanced] How should long-term safety studies for Lorcaserin Sulfamate be designed to address potential cardiovascular or neuropsychiatric risks?
Answer:
- Cohort Design: Use prospective observational cohorts with matched controls. Monitor endpoints via ECG (QT interval), echocardiography (valvular function), and psychiatric assessments (HAMD-17 scale) .
- Data Integrity: Implement electronic data capture (REDCap) with audit trails. Archive raw datasets (e.g., ECG waveforms) in FAIR-compliant repositories .
- Ethical Compliance: Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) and obtain IRB approval for adverse event reporting protocols .
[Basic] How can researchers validate assay specificity when measuring Lorcaserin Sulfamate’s metabolic outcomes (e.g., glucose uptake, lipid oxidation)?
Answer:
- Positive/Negative Controls: Include metformin (glucose) and clofibrate (lipid oxidation) as benchmark compounds. Use knockout models (e.g., AMPK-null cells) to confirm pathway specificity .
- Cross-Validation: Correlate in vitro findings with in vivo outcomes (e.g., hyperinsulinemic-euglycemic clamp for insulin sensitivity) .
- Inter-Lab Reproducibility: Share protocols via platforms like Protocols.io and participate in ring trials to harmonize inter-lab variability .
[Advanced] What strategies mitigate publication bias in Lorcaserin Sulfamate research, particularly for negative or inconclusive results?
Answer:
- Preregistration: Submit study designs to ClinicalTrials.gov or Open Science Framework before data collection. Commit to publishing regardless of outcome .
- Blinded Analysis: Separate data collection and analysis teams to reduce confirmation bias. Use third-party statisticians for independent verification .
- Gray Literature Inclusion: Search dissertations, conference abstracts, and regulatory reports (FDA/EMA) to avoid exclusion of non-journal sources .
Key Methodological Takeaways
- Research Question Framing: Apply PICO (Population: obese patients; Intervention: Lorcaserin; Comparison: placebo; Outcome: weight loss) and FINER criteria to ensure rigor .
- Data Presentation: Use tables/figures to highlight trends (e.g., dose-response curves) without duplicating text. Follow journal-specific formatting for supplementary materials .
- Ethical Reporting: Disclose conflicts of interest, funding sources, and data availability per ICMJE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
